

An In-depth Technical Guide to the Synthesis and Structure of palm11-PrRP31

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Compound of Interest

Compound Name: *palm11-PrRP31*

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Abstract

This technical guide provides a comprehensive overview of the synthesis, structure, and biological activity of **palm11-PrRP31**, a lipidized analog of the endogenous neuropeptide Prolactin-Releasing Peptide 31 (PrRP31). **palm11-PrRP31** has emerged as a promising therapeutic candidate for metabolic disorders due to its enhanced stability and ability to cross the blood-brain barrier, leading to potent anorexigenic, anti-obesity, and antidiabetic effects. This document details the solid-phase synthesis of **palm11-PrRP31**, its structural characteristics, receptor binding affinities, and the key signaling pathways it modulates. All quantitative data are presented in structured tables, and experimental protocols are provided for key methodologies. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Prolactin-Releasing Peptide (PrRP) is a neuropeptide primarily involved in the regulation of food intake and energy homeostasis.[1] Its therapeutic potential has been limited by its short plasma half-life and poor penetration of the blood-brain barrier. To overcome these limitations, lipidized analogs have been developed, among which **palm11-PrRP31** has demonstrated significant promise.[2] This analog is characterized by the attachment of a palmitic acid moiety to the 11th amino acid residue, lysine, via a γ -glutamic acid linker.[3][4] This modification enhances its stability and facilitates its central action following peripheral administration.[2]

Synthesis and Structure of palm11-PrRP31

Chemical Structure

palm11-PrRP31 is a modified 31-amino acid peptide. The primary sequence of the peptide backbone is identical to human PrRP31. The key modification is the palmitoylation at the lysine residue at position 11.

- Peptide Sequence: Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-Lys(N-γ-E(N-palmitoyl))-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂[3][4]
- Modification: A palmitic acid molecule is attached to the epsilon-amino group of the Lysine (Lys, K) at position 11 through a γ-glutamic acid (γ-E) linker.[5]
- Molecular Formula: C₁₉₀H₃₀₈N₅₆O₅₃
- Molecular Weight: 4176.89 g/mol [6]

Synthesis

palm11-PrRP31 is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The synthesis is performed at institutions such as the Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.[3][4]

Biological Activity and Receptor Profile

palm11-PrRP31 exerts its biological effects by acting as an agonist at several G-protein coupled receptors (GPCRs), primarily the Prolactin-Releasing Peptide receptor (GPR10) and Neuropeptide FF receptors (NPFF-R1 and NPFF-R2).[1] Palmitoylation enhances its binding affinity for these receptors compared to the native PrRP31.[1]

Quantitative Data: Receptor Binding and Activation

The following tables summarize the binding affinities (K_i) and agonist potencies (EC₅₀) of **palm11-PrRP31** for its target receptors.

| Receptor | Binding Affinity (K _i , nM) |
|----------|--|
| GPR10 | 0.49 ± 0.05 |
| NPFF-R1 | 362 ± 96 |
| NPFF-R2 | 1.13 ± 0.13 |

Data sourced from Karnosova et al., 2021.

| Receptor | Agonist Potency (EC ₅₀ , pM) |
|----------|---|
| GPR10 | 39 |
| NPFF-R2 | Not specified in provided abstracts |

Data sourced from Strnadová V, et al., 2023.[\[7\]](#)

Quantitative Data: In Vivo Efficacy

The anti-obesity effects of **palm11-PrRP31** have been demonstrated in diet-induced obese (DIO) mice.

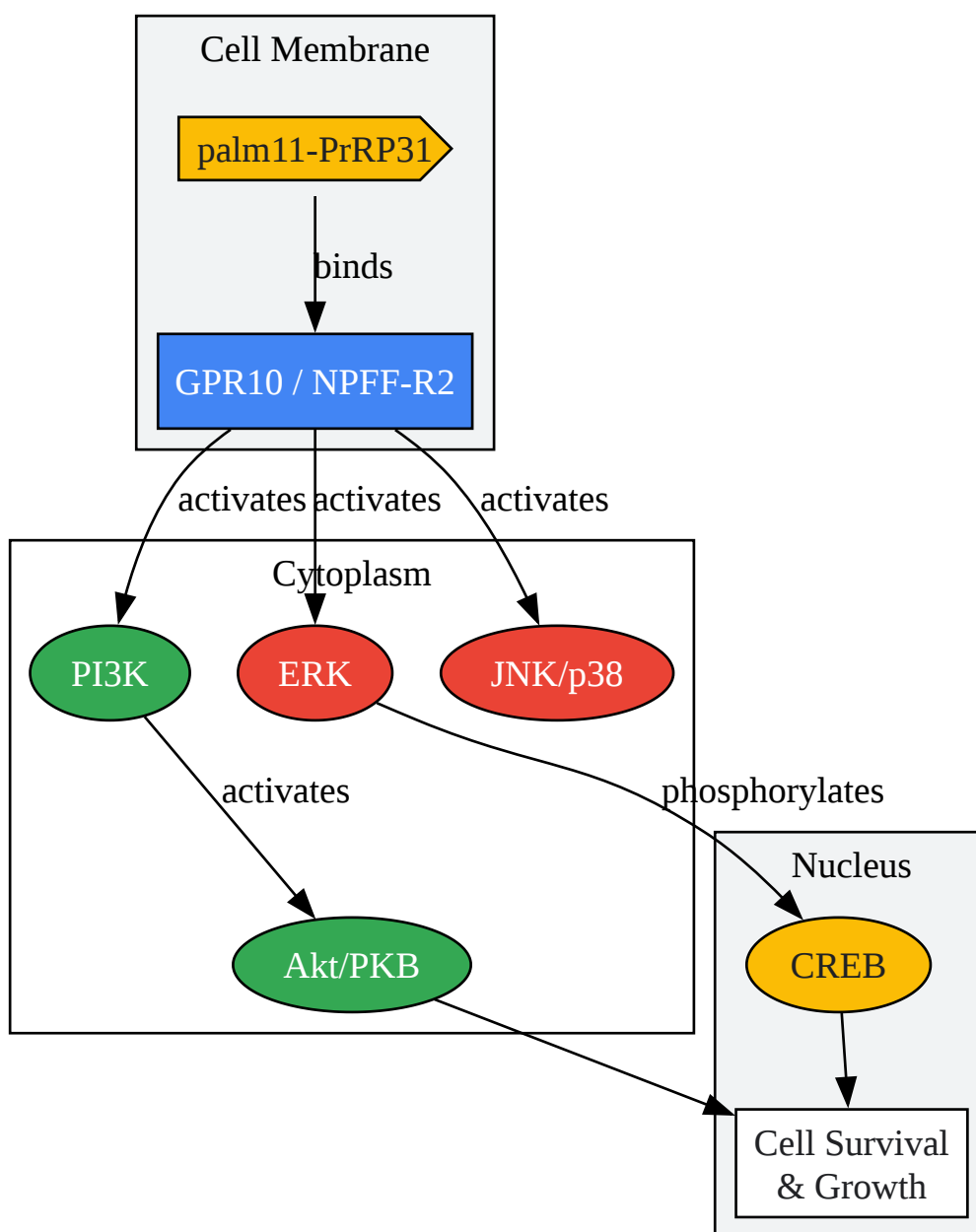
| Parameter | Treatment Group | Result |
|----------------------------------|-----------------|--------|
| Cumulative Food Intake (g/mouse) | Saline | ~25 |
| palm11-PrRP31 | ~20 | |
| Body Weight (g) | Saline | ~45 |
| palm11-PrRP31 | ~40 | |

Data represents approximate values after 14 days of treatment in DIO mice, as inferred from graphical representations in Pražienková et al., 2017.

Signaling Pathways

Upon binding to its receptors, **palm11-PrRP31** activates several downstream intracellular signaling cascades that are crucial for its physiological effects, including the regulation of metabolism and cell survival.[1] Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, such as the Extracellular signal-regulated kinase (ERK) pathway.[1]

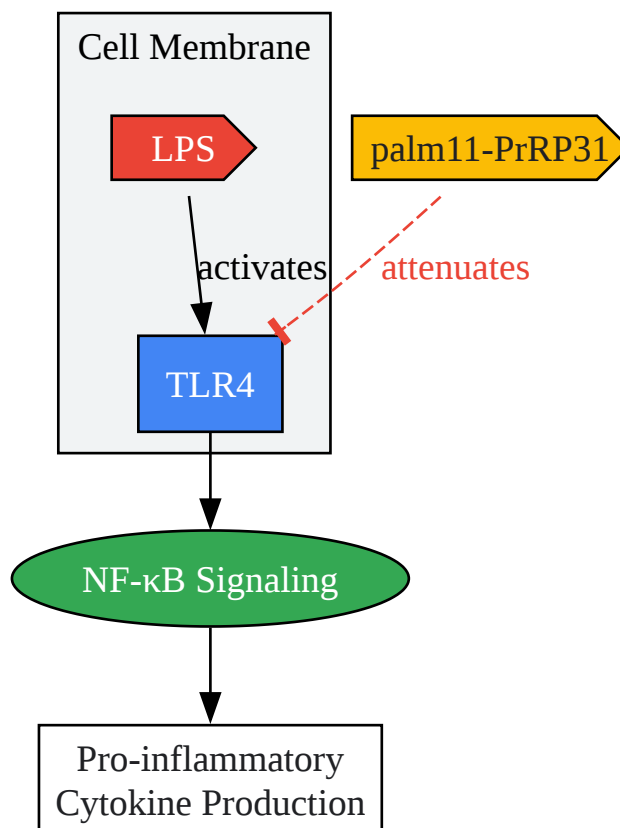
GPR10 and NPFF-R2 Signaling



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Anti-inflammatory Signaling

palm11-PrRP31 has also been shown to exert anti-inflammatory effects by attenuating the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS).[8]

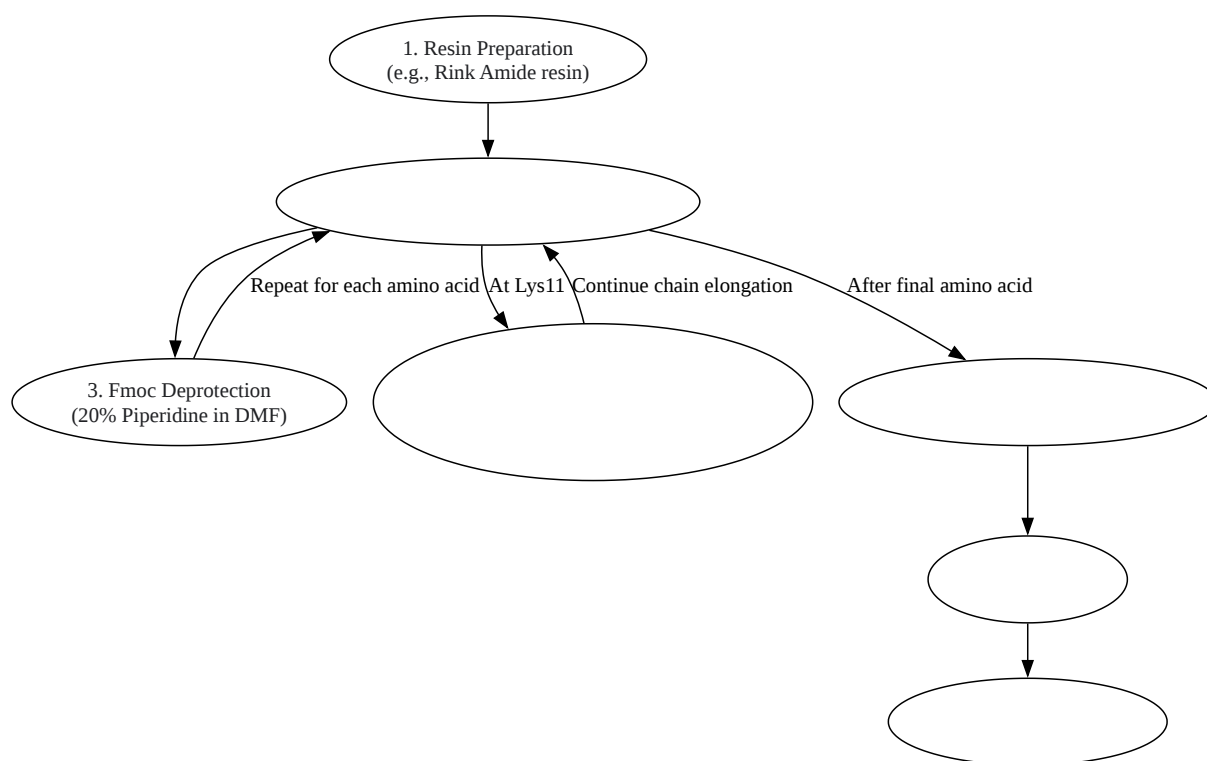


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Experimental Protocols

Solid-Phase Peptide Synthesis of palm11-PrRP31

This protocol is a representative example based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.



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Methodology:

- Resin Swelling: Rink Amide resin is swollen in dimethylformamide (DMF).
- Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

- **Amino Acid Coupling:** The first Fmoc-protected amino acid is coupled to the resin using a coupling agent such as HBTU in the presence of a base like DIEA.
- **Capping:** Any unreacted amino groups are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.
- **Iterative Cycles:** Steps 2-4 are repeated for each amino acid in the PrRP31 sequence.
- **On-Resin Palmitoylation:**
 - At position 11, Fmoc-Lys(Mtt)-OH is incorporated.
 - The Mtt protecting group is selectively removed from the lysine side chain.
 - Fmoc-Glu(O-tBu)-OH is coupled to the lysine side chain.
 - The Fmoc group of the glutamic acid is removed.
 - Palmitic acid is coupled to the free amino group of the glutamic acid linker.
- **Final Deprotection and Cleavage:** The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
- **Purification:** The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** The identity and purity of the final product are confirmed by mass spectrometry.

Receptor Binding Assay

Methodology:

- **Cell Culture:** CHO-K1 cells stably expressing the receptor of interest (GPR10, NPFF-R1, or NPFF-R2) are cultured.
- **Membrane Preparation:** Cell membranes are prepared from the cultured cells by homogenization and centrifugation.

- **Competitive Binding:** A constant concentration of a radiolabeled ligand (e.g., [125I]-PrRP31) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled **palm11-PrRP31**.
- **Incubation and Separation:** The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by filtration.
- **Quantification:** The radioactivity of the filters is measured using a gamma counter.
- **Data Analysis:** The K_i values are calculated from the IC_{50} values obtained from the competition curves using the Cheng-Prusoff equation.

Western Blotting for Signaling Protein Phosphorylation

Methodology:

- **Cell Treatment:** SH-SY5Y or other suitable cells are serum-starved and then treated with **palm11-PrRP31** for a specified time.
- **Cell Lysis:** Cells are lysed in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a BCA or Bradford assay.
- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Electrotransfer:** The separated proteins are transferred to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-ERK, p-Akt, p-CREB) and the total forms of these proteins.
- **Detection:** The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

- Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

palm11-PrRP31 represents a significant advancement in the development of therapeutic peptides for metabolic diseases. Its optimized structure, achieved through strategic palmitoylation, confers enhanced stability and central nervous system bioavailability, leading to robust in vivo efficacy. The detailed understanding of its synthesis, structure, and mechanism of action, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of this promising drug candidate. The provided protocols and data serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug discovery.

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